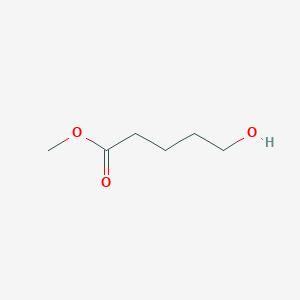

Methyl 5-hydroxypentanoate

描述

Methyl 5-hydroxypentanoate is an organic compound that belongs to the class of esters. It has been gaining attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science.

科学研究应用

Synthesis of Polyesters

Methyl 5-hydroxypentanoate can be used in the synthesis of polyesters via enzymatic polymerization . This process involves polycondensation reactions catalyzed by hydrolases, mainly lipase . The lipase-catalyzed polycondensation synthesis of polyesters can occur via dehydration of α- and ω-oxyacids and of dicarboxylic acids, via transesterification using carboxylic acid esters, and via ring-opening addition-condensation polymerization using cyclic anhydrides or cyclic esters as a monomer component .

Iterative Tandem Catalysis (ITC)

Methyl 5-hydroxypentanoate can be used in Iterative Tandem Catalysis (ITC), a method of synthesizing chiral polyesters via the transesterification polycondensation of racemic monomers . This reaction uses racemic oxyacid ester monomers (AB type monomers) having a secondary hydroxy group and a methyl ester moiety .

Green Polymer Chemistry

The use of Methyl 5-hydroxypentanoate in the synthesis of polyesters via enzymatic polymerization contributes to green polymer chemistry . This is because the process uses hydrolases, mainly lipase, as a catalyst, which is more environmentally friendly compared to traditional chemical catalysts .

Production of New Polyesters

Methyl 5-hydroxypentanoate can be used in the production of new polyesters . Lipase catalysts induce various polycondensation reactions to produce a variety of new polyesters .

Synthesis of Other Polymers

Apart from polyesters, Methyl 5-hydroxypentanoate can also be used in the synthesis of other polymers like polyamides, polyamines, polycarbonates, and sulfur-containing polymers .

Protease-Catalyzed Polycondensation

Protease, which primarily catalyzes the peptide bond cleavage and bond formation, can also catalyze the polyester production via polycondensation using Methyl 5-hydroxypentanoate .

属性

IUPAC Name |

methyl 5-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXTZNBQHSHEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162145 | |

| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-hydroxypentanoate | |

CAS RN |

14273-92-8 | |

| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014273928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

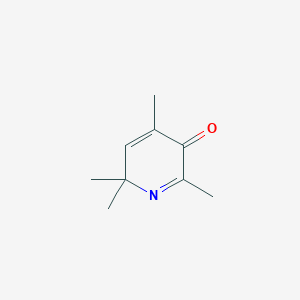

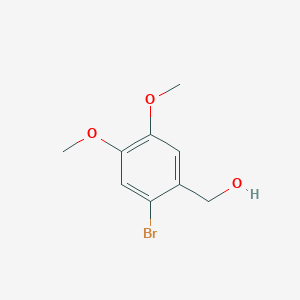

Synthesis routes and methods I

Procedure details

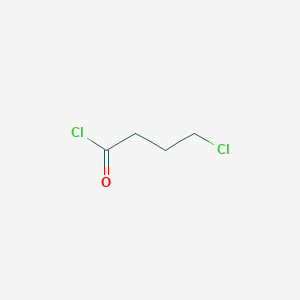

Synthesis routes and methods II

Procedure details

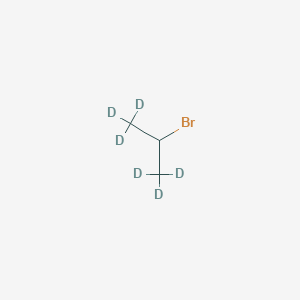

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。